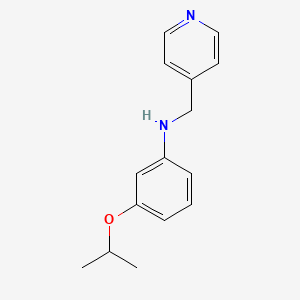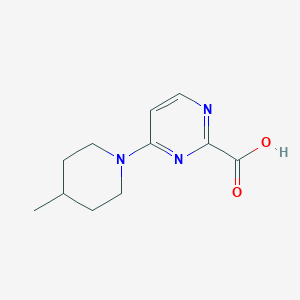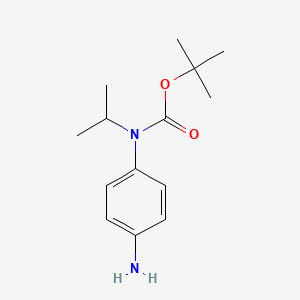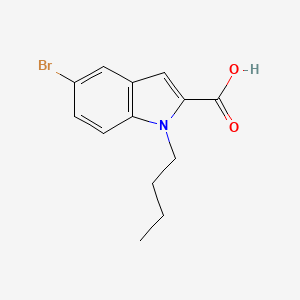![molecular formula C14H17N3O3 B7647126 6-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B7647126.png)
6-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a derivative of pyridine and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 6-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and anti-tumor effects by inhibiting the production of pro-inflammatory cytokines and growth factors. It has also been suggested that this compound may inhibit the activity of certain enzymes that are involved in the proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to inhibit the growth of cancer cells and reduce the production of growth factors such as VEGF.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid in lab experiments is its potential therapeutic applications. This compound has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the research of 6-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid. One of the future directions is to further investigate the mechanism of action of this compound. This will help in the development of more effective therapeutic agents based on this compound. Another future direction is to study the pharmacokinetics and pharmacodynamics of this compound to determine its efficacy and safety in humans. Finally, future research can focus on the development of novel derivatives of this compound with improved therapeutic properties.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in the field of medicinal chemistry. This compound has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and to develop more effective therapeutic agents based on this compound.
Métodos De Síntesis
The synthesis of 6-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid can be achieved using various methods. One of the most common methods is the reaction between 6-chloronicotinic acid and cyclopropanecarbonyl chloride in the presence of triethylamine. This reaction yields the intermediate compound, which is then reacted with piperazine to obtain the final product.
Aplicaciones Científicas De Investigación
6-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. This compound has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of various diseases such as cancer, viral infections, and inflammatory disorders.
Propiedades
IUPAC Name |
6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c18-13(10-1-2-10)17-7-5-16(6-8-17)12-4-3-11(9-15-12)14(19)20/h3-4,9-10H,1-2,5-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZLHASYJQSUKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=NC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Methyl-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)amino]propanoic acid](/img/structure/B7647045.png)
![N-(3,4-difluorophenyl)-2-[[2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl]amino]acetamide](/img/structure/B7647050.png)

![3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanoic acid](/img/structure/B7647077.png)
![2-[(3-Ethylsulfonylbenzoyl)amino]butanoic acid](/img/structure/B7647082.png)

![6-[4-(2-Methoxybenzoyl)piperazin-1-yl]pyridine-2-carboxylic acid](/img/structure/B7647087.png)


![Methyl 2-[3-(2,2,2-trifluoroethylamino)piperidin-1-yl]acetate](/img/structure/B7647102.png)



